tert-butyl N-(4-oxopentan-2-yl)carbamate
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Overview
Description
tert-Butyl N-(4-oxopentan-2-yl)carbamate is a chemical compound with the molecular formula C10H19NO3 and a molecular weight of 201.27 g/mol . It is commonly used in organic synthesis and has various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
tert-Butyl N-(4-oxopentan-2-yl)carbamate can be synthesized through a three-component coupling reaction involving amines, carbon dioxide, and halides in the presence of cesium carbonate and tetrabutylammonium iodide (TBAI). This method offers mild reaction conditions and short reaction times, avoiding N-alkylation of the amine and overalkylation of the carbamate .
Industrial Production Methods
Industrial production methods for this compound typically involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or distillation to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl N-(4-oxopentan-2-yl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Substitution reactions involve replacing one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and specific solvents to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of substituted carbamates.
Scientific Research Applications
tert-Butyl N-(4-oxopentan-2-yl)carbamate has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in organic synthesis and as a protecting group for amines.
Biology: The compound is utilized in the synthesis of biologically active molecules and as a reagent in biochemical assays.
Medicine: It plays a role in the development of pharmaceuticals and drug discovery.
Industry: The compound is employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl N-(4-oxopentan-2-yl)carbamate involves its interaction with specific molecular targets and pathways. The compound can act as a protecting group for amines, preventing unwanted reactions during synthesis. It can be removed under mild conditions, such as treatment with strong acids or heat, to reveal the free amine .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl carbamate: A similar compound used as a protecting group for amines.
Benzyl carbamate: Another protecting group for amines, often used in peptide synthesis.
Ethyl carbamate: Used in various organic synthesis applications.
Uniqueness
tert-Butyl N-(4-oxopentan-2-yl)carbamate is unique due to its specific structure and reactivity, making it suitable for particular synthetic applications. Its ability to act as a protecting group under mild conditions sets it apart from other carbamates .
Properties
IUPAC Name |
tert-butyl N-(4-oxopentan-2-yl)carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO3/c1-7(6-8(2)12)11-9(13)14-10(3,4)5/h7H,6H2,1-5H3,(H,11,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LINWYTPTURMUAO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)C)NC(=O)OC(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
193635-07-3 |
Source
|
Record name | tert-butyl N-(4-oxopentan-2-yl)carbamate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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